4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione
Description
The compound "4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione" is a fascinating molecule with intricate structural components and potential applications in various fields. This compound incorporates a 1,2,3-triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
4-[1-(4-ethylphenyl)-5-methyltriazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-18-9-11-20(12-10-18)29-17(2)23(25-26-29)24(32)27-15-21(30)28(22(31)16-27)14-13-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFSYUXZKCMDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CC(=O)N(C(=O)C3)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves the formation of a triazole ring through azide-alkyne cycloaddition, commonly known as the Huisgen cycloaddition or "click" chemistry This reaction is typically performed under copper-catalyzed conditions, which provide high yields and regioselectivity The synthesis starts with the preparation of the azide and alkyne precursors, followed by their cycloaddition to form the triazole ring
Industrial Production Methods: : Industrially, this compound can be produced using scalable continuous flow chemistry techniques. These methods ensure efficient heat and mass transfer, precise control over reaction parameters, and improved safety profiles. The use of automated systems also allows for high-throughput production while minimizing the risk of human error.
Chemical Reactions Analysis
Scientific Research Applications
This compound finds applications in diverse scientific fields:
Chemistry: : It serves as a key intermediate in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical activity.
Biology: : The triazole ring is known for its bioactive properties, making this compound a promising candidate for studying enzyme inhibition and receptor binding.
Industry: : It can be used in materials science for the development of polymers and coatings with enhanced properties.
Mechanism of Action
Molecular Targets and Pathways Involved: : The compound's triazole ring can interact with various biological targets, including enzymes and receptors. Its mechanism of action involves binding to the active sites of these proteins, potentially inhibiting their activity. This interaction can disrupt critical biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : The unique structural features of this compound, particularly the combination of the triazole ring with piperazine and dione functionalities, set it apart from similar molecules.
List of Similar Compounds: : Other compounds in the same family may include those with different substituents on the triazole ring or varying the piperazine and dione components. For instance, 1-(4-phenylethyl)-1H-1,2,3-triazole and 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-2,6-dione may exhibit related but distinct properties.
There you have it—a deep dive into the world of this compound. Pretty intriguing, huh?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
